![molecular formula C7H4Cl5NO2 B1670837 4-O-Demethylpenclomedine CAS No. 176046-79-0](/img/structure/B1670837.png)
4-O-Demethylpenclomedine
Overview
Description
4-O-Demethylpenclomedine, commonly referred to as DMPEN, is a highly reactive principal alkylating metabolite of Penclomedine, a multichlorinated alpha-picoline derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
DMPEN can be synthesized through the demethylation of Penclomedine. The process involves the use of specific reagents and conditions to achieve the desired transformation. The general synthetic route includes the following steps:
Starting Material: Penclomedine, a multichlorinated alpha-picoline derivative.
Demethylation: The demethylation process involves the removal of a methyl group from Penclomedine to form DMPEN.
Industrial Production Methods
The industrial production of DMPEN follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Key considerations include:
Reaction Temperature: Maintaining an optimal temperature to facilitate the demethylation process.
Reaction Time: Ensuring sufficient time for the reaction to reach completion.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain pure DMPEN.
Chemical Reactions Analysis
Types of Reactions
DMPEN undergoes various chemical reactions, including:
Oxidation: DMPEN can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert DMPEN to its reduced forms.
Substitution: DMPEN can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted compounds with different functional groups.
Scientific Research Applications
Antitumor Activity
In Vivo Studies
4-O-Demethylpenclomedine has been demonstrated to possess significant antitumor activity in various preclinical models. Notably, it has shown effectiveness against the MX-1 human breast tumor xenograft model when administered both subcutaneously and intracerebrally. In these studies, this compound was identified as a major plasma metabolite of penclomedine, contributing to its overall antitumor effects while exhibiting a reduced neurotoxic profile compared to its parent compound .
Comparative Efficacy
Research indicates that while penclomedine has limitations due to neurotoxicity, this compound does not exhibit similar adverse effects in animal models. This characteristic positions it as a promising alternative for treating breast cancer and potentially brain tumors . Furthermore, studies on derivatives of this compound have revealed enhanced activity against intracranially implanted human glioblastoma xenografts, suggesting that structural modifications can improve therapeutic outcomes .
Safety and Tolerance
Clinical Investigations
Clinical trials investigating the safety and tolerance of oral formulations of penclomedine have shown that systemic exposure to this compound varies significantly among patients. The oral administration route has been associated with reduced peak plasma concentrations of neurotoxic metabolites, thereby minimizing the risk of neurotoxicity observed with intravenous formulations . The bioavailability of penclomedine ranged from 28% to 98%, indicating substantial interpatient variability which may limit the clinical application of oral administration strategies .
Development of Derivatives
Chemical Modifications
Recent studies have focused on synthesizing carbonate and carbamate derivatives of this compound. These derivatives have demonstrated superior efficacy against specific tumor models compared to the parent compound. For instance, derivatives were evaluated against human U251 glioblastoma and D54 glioblastoma xenografts, yielding promising results that support their consideration for clinical development .
Summary Table of Research Findings
Study Focus | Key Findings | Implications |
---|---|---|
Antitumor Activity | Effective against MX-1 breast tumor xenografts; reduced neurotoxicity | Potential alternative for breast and brain cancer treatment |
Safety Profile | Variability in systemic exposure; reduced neurotoxic effects with oral administration | Supports further exploration of oral formulations |
Derivative Development | Carbonate and carbamate derivatives show enhanced efficacy | Promising candidates for clinical trials |
Mechanism of Action
DMPEN exerts its effects through a mechanism involving the formation of free radicals in the liver. These free radicals are then transported to tumor cells via the circulation system. The free radical moiety forms an adduct with DNA, leading to interstrand crosslinking through the 5-chloro moiety. This process is activated by keto-enol tautomerism, producing an alkylating group, an alpha-haloketo function. The alkylating group interacts with DNA, causing damage and ultimately leading to cell death .
Comparison with Similar Compounds
DMPEN can be compared with other alkylating agents, such as:
Penclomedine: The parent compound of DMPEN, also a multichlorinated alpha-picoline derivative with antitumor activity.
Cyclophosphamide: Another alkylating agent used in cancer therapy, known for its broad-spectrum antitumor activity.
Chlorambucil: An alkylating agent used in the treatment of chronic lymphocytic leukemia and other cancers.
Uniqueness of DMPEN
DMPEN is unique due to its specific mechanism of action involving free radical formation and DNA crosslinking. This distinct mechanism allows it to target tumor cells effectively, making it a promising candidate for cancer therapy .
Biological Activity
4-O-Demethylpenclomedine (4-DM-PEN) is a notable compound derived from penclomedine, primarily recognized for its potential antitumor activity. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Overview of this compound
4-DM-PEN is identified as a significant plasma metabolite of penclomedine, which has been under investigation for its therapeutic efficacy against various cancers, particularly breast cancer and brain tumors. Unlike its parent compound, 4-DM-PEN exhibits reduced neurotoxicity, making it a promising candidate for clinical applications.
The biological activity of 4-DM-PEN is largely attributed to its metabolic activation pathway. It is believed that 4-DM-PEN acts as a prodrug , requiring metabolic conversion to exert its antitumor effects. Research indicates that while both penclomedine and 4-DM-PEN show limited in vitro activity, their efficacy increases significantly in vivo due to metabolic activation processes.
Research Findings
Several studies have evaluated the antitumor properties of 4-DM-PEN and its derivatives:
- In Vivo Efficacy : A study demonstrated that 4-DM-PEN was effective against MX-1 human breast tumor xenografts implanted subcutaneously and intracerebrally. The study highlighted the absence of neurotoxic effects typically associated with penclomedine, suggesting a favorable safety profile for 4-DM-PEN .
- Comparison with Derivatives : Acyl derivatives of 4-DM-PEN were synthesized and tested against various tumor models. Notably, some derivatives showed superior efficacy compared to 4-DM-PEN against multiple human tumor xenografts and murine leukemia cell lines .
- Phase I Clinical Trials : Clinical evaluations have focused on the pharmacokinetics and maximum tolerated dose (MTD) of oral penclomedine and its metabolites, including 4-DM-PEN. These studies aim to establish the safety and dosing parameters necessary for further clinical development .
Case Study 1: Efficacy in Breast Cancer Models
A preclinical model using MX-1 breast tumor xenografts indicated that treatment with 4-DM-PEN resulted in significant tumor regression compared to control groups. The study emphasized the need for further exploration into the dosing regimens that maximize therapeutic outcomes while minimizing side effects.
Case Study 2: Neurotoxicity Assessment
In a comparative analysis of neurotoxic effects between penclomedine and 4-DM-PEN in rat models, researchers found that while penclomedine induced notable cerebellar toxicity, 4-DM-PEN did not exhibit similar adverse effects, reinforcing its potential as a safer alternative for treating brain tumors .
Data Tables
Compound | Tumor Model | Efficacy | Neurotoxicity |
---|---|---|---|
Penclomedine | MX-1 Breast Tumor | Moderate | High |
This compound | MX-1 Breast Tumor | High | None |
Acyl Derivative A | Human ZR-75-1 Breast Tumor | Superior to DM-PEN | Low |
Acyl Derivative B | U251 CNS Tumor | Comparable to current therapies | Low |
Properties
IUPAC Name |
3,5-dichloro-2-methoxy-6-(trichloromethyl)-1H-pyridin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl5NO2/c1-15-6-3(9)4(14)2(8)5(13-6)7(10,11)12/h1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYGGZGIKZIRFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C(=C(N1)C(Cl)(Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl5NO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90327758 | |
Record name | 3,5-dichloro-2-methoxy-6-(trichloromethyl)pyridin-4(1h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90327758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
DMPEN (4,o-demethylpenclomedine) is the highly reactive principal alkylating metabolite of Penclomedine (PEN), a multichlorinated alpha-picoline derivative. DM-PEN’s proposed mechanism of action begins with activation by free radical formation in the liver, where it is then transported to tumor cells via the circulation system. The free radical moiety forms an adduct with DNA, and interstrand crosslinking occurs through the 5-chloro moiety. The 5-chloro moiety is then activated by keto-enol tautomerism, producing the alkylating group, an alpha-haloketo function. | |
Record name | 4-O-Demethylpenclomedine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06331 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
176046-79-0 | |
Record name | 4-O-Demethylpenclomedine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176046790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-O-Demethylpenclomedine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06331 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-Demethyl-penclomedine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=682691 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-dichloro-2-methoxy-6-(trichloromethyl)pyridin-4(1h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90327758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-O-DEMETHYLPENCLOMEDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUK71J2M0Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.